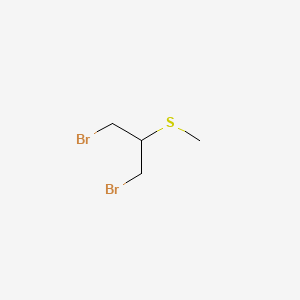
1,3-Dibromo-2-(methylsulfanyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-(methylsulfanyl)propane is an organic compound with the molecular formula C4H8Br2S It is a derivative of propane, where two bromine atoms and one methylsulfanyl group are attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(methylsulfanyl)propane can be synthesized through the bromination of 2-(methylsulfanyl)propane. The reaction typically involves the addition of bromine (Br2) to the double bond of 2-(methylsulfanyl)propane under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at room temperature. The bromination process results in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(methylsulfanyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced to form 2-(methylsulfanyl)propane by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Alcohols: Formed by substitution reactions with hydroxide ions.
Alkenes: Formed by elimination reactions under basic conditions.
Thiols: Formed by substitution reactions with thiolate ions.
Scientific Research Applications
1,3-Dibromo-2-(methylsulfanyl)propane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-(methylsulfanyl)propane involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The methylsulfanyl group can also influence the reactivity and stability of the compound by donating electron density through its sulfur atom.
Comparison with Similar Compounds
1,3-Dibromo-2-(methylsulfanyl)propane can be compared with other similar compounds such as:
1,3-Dibromopropane: Lacks the methylsulfanyl group and has different reactivity and applications.
2-Bromo-3-(methylsulfanyl)propane: Has a different bromine substitution pattern, leading to different chemical properties.
1,2-Dibromoethane: A simpler dibromo compound with different reactivity and uses.
The presence of the methylsulfanyl group in this compound makes it unique and imparts specific chemical properties that can be leveraged in various applications.
Properties
CAS No. |
86823-46-3 |
|---|---|
Molecular Formula |
C4H8Br2S |
Molecular Weight |
247.98 g/mol |
IUPAC Name |
1,3-dibromo-2-methylsulfanylpropane |
InChI |
InChI=1S/C4H8Br2S/c1-7-4(2-5)3-6/h4H,2-3H2,1H3 |
InChI Key |
LKJDOCBYPCXRKH-UHFFFAOYSA-N |
Canonical SMILES |
CSC(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















